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molecular formula C13H13F3N2 B8227174 2-(1-Piperidinyl)-4-(trifluoromethyl)benzonitrile

2-(1-Piperidinyl)-4-(trifluoromethyl)benzonitrile

Cat. No. B8227174
M. Wt: 254.25 g/mol
InChI Key: LYQJFLPAUMRRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216975B2

Procedure details

To commercially available 2-chloro-4-trifluoromethylbenzonitrile 13 (1 ml, 7.2 mmol) was added piperidine (4 equiv., 2.8 ml) and the solution was heated at 80° C. overnight. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The organic phase was evaporated obtaining 1 g of a yellow oil. Yield=56% 1HNMR (DMSO, 200 MHz) δ 1.60 (6H, m), 3.20 (4H, m), 7.34 (2H, m), 7.89 (1H, dd, J=8.6 Hz, J′=0.4 Hz)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[F:11][C:10]([F:13])([F:12])[C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:9]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
2.8 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=C(C#N)C=C1)N1CCCCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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